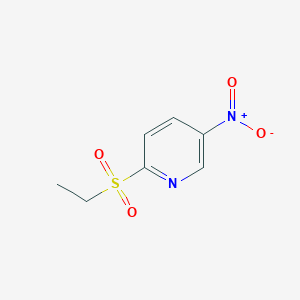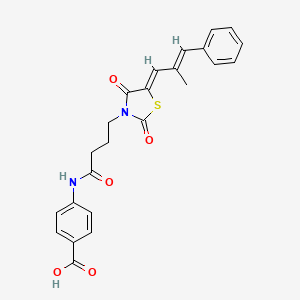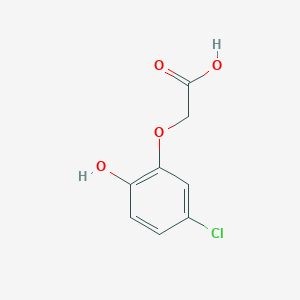
2-(5-Chloro-2-hydroxyphenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-2-hydroxyphenoxy)acetic acid is an organic compound with the molecular formula C8H7ClO4 It is a derivative of phenoxyacetic acid, characterized by the presence of a chloro and hydroxy group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-hydroxyphenoxy)acetic acid typically involves the reaction of 5-chloro-2-hydroxyphenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Chloro-2-hydroxyphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a hydroxyphenoxyacetic acid derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyphenoxyacetic acid derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2-(5-Chloro-2-hydroxyphenoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its ability to impart specific properties to these materials.
Mécanisme D'action
The mechanism of action of 2-(5-Chloro-2-hydroxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups on the phenyl ring allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chloro-2-hydroxyphenoxy)acetic acid
- 2-(3-Chloro-2-hydroxyphenoxy)acetic acid
- 2-(5-Bromo-2-hydroxyphenoxy)acetic acid
Uniqueness
2-(5-Chloro-2-hydroxyphenoxy)acetic acid is unique due to the specific positioning of the chloro and hydroxy groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
2-(5-chloro-2-hydroxyphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3,10H,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKXUFAFXCCVNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
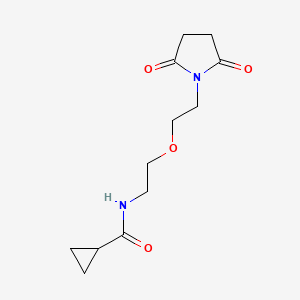
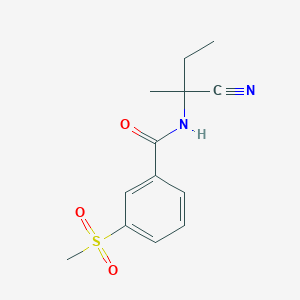
![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine](/img/structure/B2929411.png)
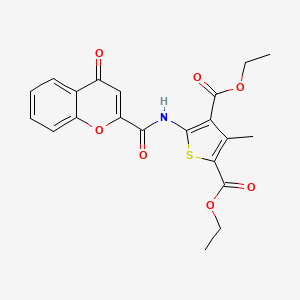

![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2929417.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2929418.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2929419.png)
![[2-(3-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2929421.png)
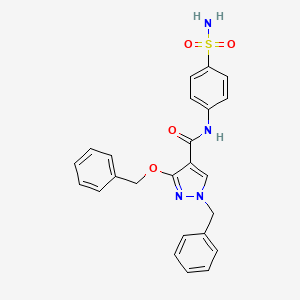
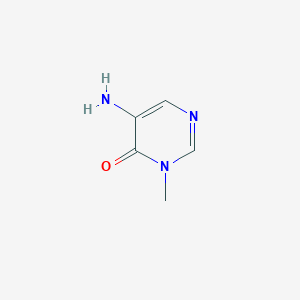
![(2E)-3-(furan-2-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]prop-2-enamide](/img/structure/B2929426.png)
